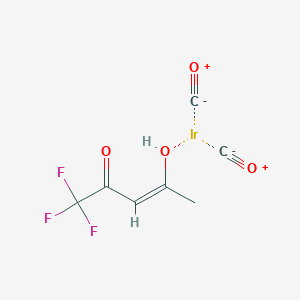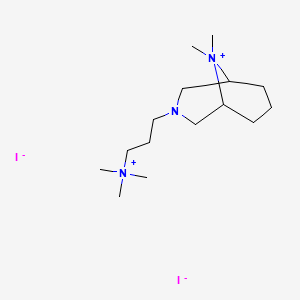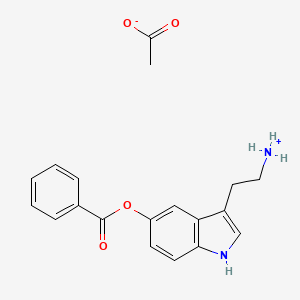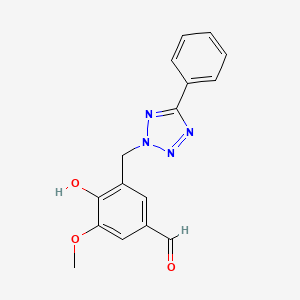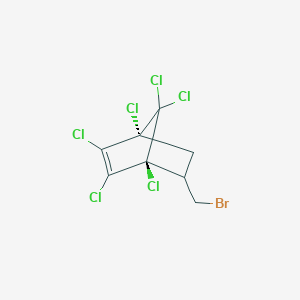
(+)-Bromocyclen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Bromocyclen is a chiral compound known for its unique chemical properties and potential applications in various fields. It is a brominated derivative of cyclen, a macrocyclic compound that forms stable complexes with metal ions. The presence of the bromine atom introduces additional reactivity, making this compound a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Bromocyclen typically involves the bromination of cyclen. One common method is the reaction of cyclen with bromine in an organic solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclen ring. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The final product is typically subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Bromocyclen undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: this compound can be oxidized to form corresponding oxo derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions of this compound are often carried out under mild conditions to prevent degradation of the macrocyclic structure. Solvents such as dichloromethane, acetonitrile, and ethanol are commonly used. Reaction temperatures are typically kept low to moderate, and inert atmospheres (e.g., nitrogen or argon) are used to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield azido, thiocyanato, or methoxy derivatives, while oxidation reactions can produce oxo derivatives.
Wissenschaftliche Forschungsanwendungen
(+)-Bromocyclen has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions
Biology: this compound is used in the study of metal ion transport and storage in biological systems. Its ability to form stable complexes with metal ions makes it a valuable tool for investigating metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its metal complexes. These compounds are being investigated for their antimicrobial, anticancer, and diagnostic properties.
Industry: this compound is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis.
Wirkmechanismus
The mechanism of action of (+)-Bromocyclen is primarily based on its ability to form stable complexes with metal ions. The bromine atom enhances the reactivity of the cyclen ring, allowing it to interact with a wide range of metal ions. The resulting metal complexes can participate in various biochemical and catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclen: The parent compound of (+)-Bromocyclen, cyclen, is a macrocyclic compound that forms stable complexes with metal ions. it lacks the additional reactivity introduced by the bromine atom.
Tetraazacyclododecane: Another macrocyclic compound similar to cyclen, but with different substituents on the ring. It also forms stable metal complexes but has different chemical properties.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used chelating agent in medical imaging and radiotherapy. It forms highly stable complexes with metal ions, similar to this compound, but has additional carboxylate groups that enhance its solubility and binding properties.
Uniqueness of this compound
The uniqueness of this compound lies in its bromine atom, which enhances its reactivity and allows for the formation of a wider range of metal complexes. This makes it a valuable compound for research and industrial applications where specific reactivity and stability are required.
Eigenschaften
Molekularformel |
C8H5BrCl6 |
|---|---|
Molekulargewicht |
393.7 g/mol |
IUPAC-Name |
(1R,4S)-5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H5BrCl6/c9-2-3-1-6(12)4(10)5(11)7(3,13)8(6,14)15/h3H,1-2H2/t3?,6-,7+/m1/s1 |
InChI-Schlüssel |
DAASOABUJRMZAD-YRSLTGHTSA-N |
Isomerische SMILES |
C1C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr |
Kanonische SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



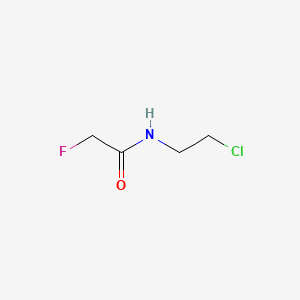

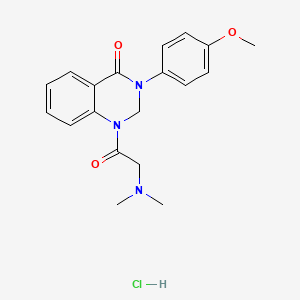
![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)
![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)
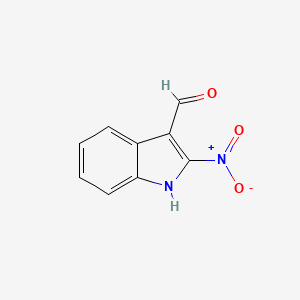
![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)

